
Methyl 9-oxooctadecanoate
Overview
Description
Methyl 9-oxooctadecanoate, also known as methyl stearoylacetate, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is primarily used in the field of organic chemistry and biochemistry to study its mechanism of action and the physiological effects it has on living organisms.
Scientific Research Applications
Synthesis and Characterization of Oxathiolanes :
- Oxathiolanes were prepared from the condensation of oxo fatty acids, including 9-oxooctadecanoic acid, with β-mercaptoethanol using BF3etherate as a catalyst. This process yielded compounds like 9-(ethylene oxathiolane) octadecanoic acid, demonstrating the potential for creating novel organic compounds (Ahmad, Khan, Nasirullah, & Osman, 1986).
Catalyzed Ring-Opening Reaction to Form Keto and Diketo Derivatives :
- Bismuth(III) trifluoromethanesulfonate was used to transform methyl oleate into long-chain keto and diketo derivatives through an epoxide route. This included producing methyl 9(10)-oxooctadecanoate and methyl 9,10-dioxooctadecanoate, highlighting potential applications in lubricity additives and in industries like paint and linoleum production (Doll, Bantchev, & Murray, 2013).
Oxymercuration-demercuration of Hydroxy Acetylenic Acids :
- This study involved the oxymercuration-demercuration of compounds to produce derivatives like 9-hydroxy-12-oxooctadecanoate, starting from compounds such as methyl 9-hydroxyoctadec-12-ynoate. This process yielded about 80% yields and demonstrates the versatility of these compounds in organic synthesis (Ahmed, Ahmad, Ahmad, & Osman, 1984).
Transformation Products in Poly(vinyl chloride) Heat Stabilization :
- The study used methyl 9,10-epoxyoctadecanoate to investigate its role in stabilizing poly(vinyl chloride) (PVC). The transformation product identified was methyl 9,10-chlorohydroxyoctadecanoate, which has implications for understanding PVC processing and stability (Gilbert & Startin, 1980).
Properties
IUPAC Name |
methyl 9-oxooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUFZSSGONRIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
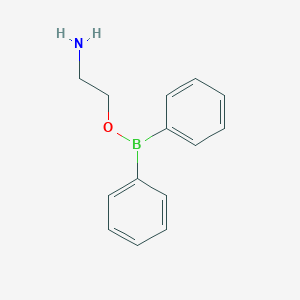



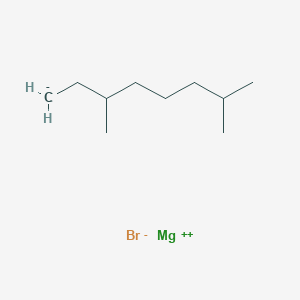
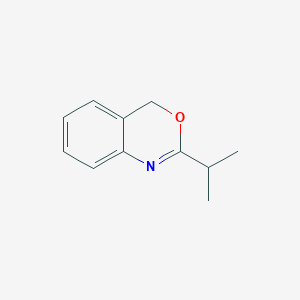
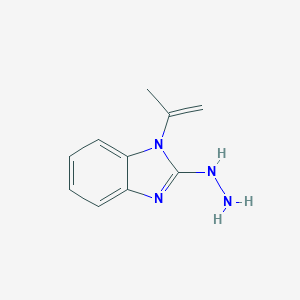




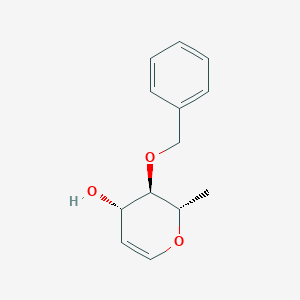

![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
